1-(1,3-benzodioxol-5-ylmethyl)-6-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-[(2H-1,3-Benzodioxol-5-yl)methyl]-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with a unique structure that includes a benzodioxole moiety and a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps. One common approach is the condensation of a benzodioxole derivative with a suitable pyrimidine precursor under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes, advanced catalytic systems, and rigorous purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-[(2H-1,3-Benzodioxol-5-yl)methyl]-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The benzodioxole moiety can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1-[(2H-1,3-Benzodioxol-5-yl)methyl]-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, leading to modulation of biological activities. The tetrahydropyrimidine ring can also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: A related compound with a benzodioxole moiety and an ethan-1-ol group.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Another similar compound with a benzodioxole moiety and a butanamine group.
1-(1,3-Benzodioxol-5-yl)-2-bromo-1-propanone: A compound with a benzodioxole moiety and a bromo-propanone group.
Uniqueness
1-[(2H-1,3-Benzodioxol-5-yl)methyl]-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its combination of a benzodioxole moiety and a tetrahydropyrimidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C13H12N2O4 |
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Molecular Weight |
260.24 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-6-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H12N2O4/c1-8-4-12(16)14-13(17)15(8)6-9-2-3-10-11(5-9)19-7-18-10/h2-5H,6-7H2,1H3,(H,14,16,17) |
InChI Key |
CBSYKHIQMIFGSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=O)N1CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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